![molecular formula C15H14ClN3O B11945617 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)
2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with a chlorophenoxy methyl group and two methyl groups at positions 5 and 7. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable diamine and a formamide derivative under acidic conditions.
Introduction of the chlorophenoxy methyl group: This step involves the nucleophilic substitution of a chlorophenol derivative with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.
Methylation at positions 5 and 7: The final step involves the selective methylation of the imidazo[1,2-a]pyrimidine core using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups attached to the imidazo[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy methyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
科学的研究の応用
2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyridine
- 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]benzimidazole
- 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenoxy methyl group and the methyl groups at positions 5 and 7 enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H14ClN3O |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
2-[(4-chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3O/c1-10-7-11(2)19-8-13(18-15(19)17-10)9-20-14-5-3-12(16)4-6-14/h3-8H,9H2,1-2H3 |
InChIキー |
YRPODFYOIWNGPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=NC(=CN12)COC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


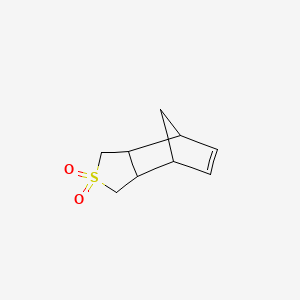
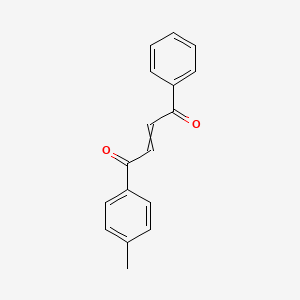


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
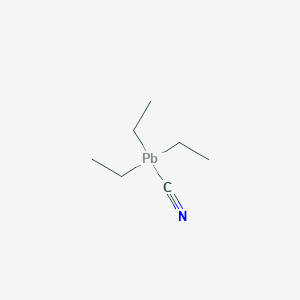


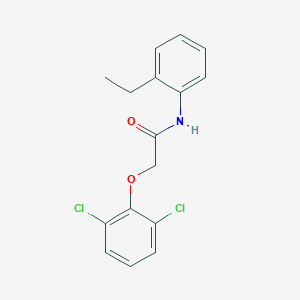



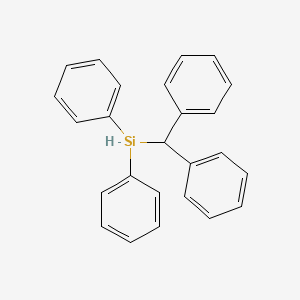
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
